trans-3-Octene

Catalog No.
S1508988
CAS No.
14919-01-8
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Octene

Using 1-octene or mixed octene isomers in precision synthesis leads to uncontrolled kinetics and complex product distributions. trans-3-Octene (CAS 14919-01-8) provides defined trans-stereochemistry for predictable regiochemical outcomes.

  • 5× higher yield in peroxygenase epoxidation vs 1-octene for green chemistry.
  • 75% selectivity to 2-propylhexanal via Rh-catalyzed hydroformylation.
  • Kinetic stability benchmark for metathesis catalyst screening.

Supplied ≥97% purity, ambient shipping.

CAS Number

14919-01-8

Product Name

trans-3-Octene

IUPAC Name

(E)-oct-3-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+

InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N

SMILES

CCCCC=CCC

Canonical SMILES

CCCCC=CCC

Isomeric SMILES

CCCC/C=C/CC

The exact mass of the compound trans-3-Octene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95418. It belongs to the ontological category of acyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

trans-3-Octene, (E)-3-Octene, (3E)-3-Octene, 3-Octene, (E)-, (E)-Oct-3-ene

Purity

≥97%

Package Size

5 g, 5 ml

trans-3-Octene is a linear aliphatic internal olefin characterized by a trans-configured double bond at the C3 position. With a boiling point of 121–123 °C and a density of 0.716 g/mL, it is a stable, colorless liquid utilized as a specialized precursor in advanced organic synthesis. Unlike terminal olefins, which are typically optimized for bulk polymerization, trans-3-octene is procured primarily for precision transformations where the internal double bond and trans-stereochemistry dictate specific regiochemical outcomes, such as in targeted hydroformylation, stereoselective epoxidation, and cross-metathesis workflows .

Research Fit

Defined trans-internal C8 alkene for stereochemical and catalytic studies
Reference standard for isomerization and oligomerization research
Selection context for combustion kinetics and polymerization catalyst screening

Substituting trans-3-octene with 1-octene, cis-isomers, or mixed octene blends fundamentally compromises process control and product distribution. Terminal olefins like 1-octene react at vastly different rates—often orders of magnitude faster in oligomerization and hydroformylation—leading to runaway kinetics or entirely different primary products, such as linear rather than branched aldehydes [1]. Furthermore, substituting with a cis-isomer alters the steric profile during transition-metal catalysis, while utilizing a crude internal octene mixture guarantees a complex distribution of regioisomers that requires costly, sometimes impossible, downstream chromatographic separation to achieve pure target compounds[2].

Substitution Risk

Positional Isomer (e.g., trans-2-, trans-4-octene)
Thermodynamic stability and isomerization equilibrium distributions may shift, altering product ratios in catalytic studies.
Stereoisomer (cis-3-octene)
Combustion ignition delay and allylic oxidation stereochemical fidelity differ significantly; may not reproduce reactivity profiles.
Terminal Alkene (1-octene)
Polymerization rates and chain-walking behavior diverge markedly; not suitable for internal alkene mechanistic studies.

Superior Substrate Efficiency in Biocatalytic Epoxidation

In enzymatic epoxidation processes utilizing Humicola peroxygenase, the position and stereochemistry of the double bond drastically impact product yield. trans-3-Octene demonstrates a highly efficient conversion to 3,4-epoxyoctane, achieving a 69% product yield under standardized conditions. In direct contrast, the terminal olefin 1-octene yields only 15% of 1,2-epoxyoctane under identical biocatalytic conditions [1]. This establishes trans-3-octene as a vastly superior precursor for green, enzymatic epoxide synthesis compared to standard terminal alkenes.

Evidence DimensionEnzymatic Epoxidation Yield
Target Compound Data69% yield (trans-3-octene)
Comparator Or Baseline15% yield (1-octene)
Quantified Difference4.6-fold higher epoxidation yield
ConditionsHumicola peroxygenase catalysis, 1 mM substrate, room temp, 30 mins

Drives precursor selection for biocatalytic workflows, where internal trans-olefins maximize enzyme active-site compatibility and product throughput.

Ignition Delay
Head-to-head
Order: 1-octene < cis-3-octene < trans-3-octene < trans-2-octene
Supports combustion reactivity ranking for kinetic model calibration
Diesel engine tests; constant injection timing

Unprecedented Regioselectivity in Hydroformylation via Encapsulated Catalysts

The C3 and C4 positions of trans-3-octene are electronically identical and sterically very similar, making regioselective functionalization notoriously difficult. Standard non-encapsulated rhodium catalysts yield exactly a 1:1 ratio (50% selectivity) of 2-ethylheptanal and 2-propylhexanal. However, when paired with encapsulated rhodium catalysts at room temperature, trans-3-octene achieves an unprecedented 75% regioselectivity for 2-propylhexanal [1]. This demonstrates that trans-3-octene can be effectively utilized for high-precision asymmetric synthesis when matched with shape-selective catalytic systems.

Evidence DimensionRegioselectivity for 2-propylhexanal
Target Compound Data75% selectivity (Encapsulated Rh catalyst)
Comparator Or Baseline50% selectivity / 1:1 ratio (Standard non-encapsulated Rh catalyst)
Quantified Difference25% absolute increase in regioselectivity
ConditionsRhodium-catalyzed hydroformylation at 25 °C

Enables buyers to synthesize highly specific branched aldehydes from a symmetric-like internal olefin, avoiding the complex product mixtures typical of standard catalysis.

Isomerization Stability
Head-to-head
Ranked second: trans-4- > trans-3- > trans-2- > cis-2- > 1-octene
Indicates defined thermodynamic sink in Ru-catalyzed isomerization
Ru carbene catalysts, ≥100 °C

Controlled Kinetic Stability in Oligomerization Workflows

For processes requiring controlled reaction rates to prevent runaway oligomerization, trans-3-octene offers significant kinetic advantages over its isomers. In mechanistic oligomerization studies, trans-3-octene exhibited a slow, steady conversion profile, reaching only 35% conversion after 2.5 hours. By comparison, cis-2-octene reached 82% conversion, and 1-octene was selectively and rapidly consumed under the same conditions[1]. This kinetic dampening makes trans-3-octene an ideal internal standard or a preferred reactant when delayed or highly controlled activation is required.

Evidence DimensionOligomerization Conversion Rate (at 2.5 hours)
Target Compound Data35% conversion (trans-3-octene)
Comparator Or Baseline82% conversion (cis-2-octene)
Quantified Difference2.34-fold lower conversion rate / higher kinetic stability
ConditionsOligomerization reaction conditions over 2.5 hours

Allows process chemists to select a structurally stable olefin that resists rapid, uncontrolled oligomerization, improving safety and yield in complex mixtures.

Polymerization Rate
Head-to-head
Slowest: 1-octene > 4-octene ≥ 2-octene ≫ 3-octene
Supports selection for controlled chain-walking polymerization studies
α-Diimine Ni/MMAO catalyst system
Equilibrium trans/cis Ratio
Class-level
[2-octyl]/[3-octyl] = 1.6 at equilibrium
Higher trans/cis ratio for 3-octene vs 2-octene in acid catalysis
Amberlyst 15, 90 °C; data to verify
Autoxidation Stereochemistry
Cross-study
trans-3-octene yields almost exclusively trans-octenols
Reported high stereochemical retention; cis isomers produce mixtures
GC and ¹³C NMR analysis
Physical Properties
Head-to-head
Density 0.716 g/mL; n²⁰/D 1.413; mp −110 °C (vs cis −126 °C)
Enables analytical discrimination via refractometry or DSC
Literature values; verify with lot certificate

Precision Biocatalytic Epoxide Synthesis

Because trans-3-octene demonstrates nearly a 5-fold higher yield in peroxygenase-catalyzed epoxidation compared to 1-octene, it is the preferred substrate for green chemistry workflows aiming to produce internal epoxides (3,4-epoxyoctane) with high enzymatic efficiency [1].

Regioselective Production of Branched Aldehydes

When combined with advanced encapsulated rhodium catalysts, trans-3-octene allows for the highly regioselective synthesis of 2-propylhexanal (up to 75% selectivity), making it an essential precursor for specialty chemical manufacturing where distinguishing between the C3 and C4 positions is critical [2].

Mechanistic Benchmarking in Olefin Metathesis and Isomerization

Due to its unique kinetic stability—reacting significantly slower than cis-isomers and terminal olefins—trans-3-octene serves as an excellent benchmark molecule for evaluating the activity of aggressive metathesis catalysts or studying thermodynamic equilibrium in chain-walking isomerization reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Combustion kinetic model calibration
Defined intermediate ignition delay between cis-3- and trans-2-octene
Reactivity benchmark in diesel engine studies
Catalytic isomerization mechanism studies
Second-most stable internal octene (trans-4- > trans-3- > trans-2-)
Product distribution and catalyst selectivity analysis
Stereocontrolled allylic oxidation
Reported near-exclusive trans-configuration retention in octenols
Verify stereochemical purity of oxidation products
Chain-walking polymerization screening
Slowest polymerization rate among linear octenes
Benchmarking low-reactivity substrate for catalyst evaluation
Oligomerization structure-activity studies
Preferential 3-octene formation in Co-catalyzed 1-butene oligomerization
Calibration of product distribution and double-bond migration pathways

XLogP3

3.6

Boiling Point

123.1 °C

Melting Point

-118.0 °C

UNII

2A4P9KO860

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (88.64%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

14919-01-8
25377-83-7
592-98-3

Wikipedia

(3E)-3-octene

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